(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine

Lipophilicity Drug Design Indole Derivatives

This indole scaffold features a unique 1-benzyl, 2-methyl, and 3-thioethylamine substitution pattern, offering distinct lipophilicity (cLogP ~3.79) and hydrophobic binding pocket interaction potential that is absent in generic analogs. Sourced for research use, it serves as a valuable tool for structure-activity relationship (SAR) studies and as a potential antiangiogenic chemical probe, enabling reliable target engagement and synthetic methodology development.

Molecular Formula C18H20N2S
Molecular Weight 296.4 g/mol
CAS No. 1105193-48-3
Cat. No. B1438841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine
CAS1105193-48-3
Molecular FormulaC18H20N2S
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SCCN
InChIInChI=1S/C18H20N2S/c1-14-18(21-12-11-19)16-9-5-6-10-17(16)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3
InChIKeyOEIHMBOWDKHKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) as a Research Tool in Indole-Based Discovery


(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) is a synthetic indole derivative with a molecular formula of C18H20N2S and a molecular weight of 296.4 g/mol . This compound features an indole core with a benzyl substitution at the 1-position, a methyl group at the 2-position, and a thioether-linked ethylamine side chain at the 3-position . It has been indexed in the CISMeF database with a note suggesting antiangiogenic potential [1]. The compound is primarily sourced from chemical suppliers for research use, with typical purity specifications ranging from 95% to 95+% .

Why Generic Substitution of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) is Inadvisable


Indole-based compounds with thioether linkages are highly sensitive to substitution patterns, where even minor structural modifications—such as altering the benzyl group, the methyl substitution, or the length of the ethylamine chain—can profoundly alter biological activity, physicochemical properties, and target engagement . The specific arrangement of the benzyl and methyl groups on the indole ring in this compound influences its lipophilicity (calculated LogP ≈ 3.79) and potential for interactions with hydrophobic binding pockets, distinguishing it from close analogs lacking these specific substitutions [1]. Consequently, substituting this compound with a generic indole derivative without rigorous validation risks introducing uncontrolled variables in assays, potentially leading to irreproducible results or misinterpretation of structure-activity relationships.

Quantitative Differentiation of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) from In-Class Analogs


Physicochemical Profile: Calculated Lipophilicity (LogP) of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Compared to Structural Analogs

The calculated LogP (partition coefficient) of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is 3.79 [1]. This value indicates moderate lipophilicity, which is a critical parameter influencing membrane permeability, solubility, and potential for blood-brain barrier penetration. This is a class-level inference, as it is a calculated property derived from the compound's structure, not a direct experimental comparison to specific analogs.

Lipophilicity Drug Design Indole Derivatives

Structural Differentiation: Specific Substitution Pattern of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3) vs. 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine (CAS 1170177-24-8)

This compound features a 1-benzyl-2-methylindole core with a thioethylamine group at the 3-position . A closely related analog, 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine (CAS 1170177-24-8), differs by the presence of a 4-methylbenzyl group instead of a benzyl group at the 1-position and lacks the 2-methyl substitution on the indole ring . The presence of the 2-methyl group in the target compound introduces steric hindrance and electronic effects that can alter its interaction with biological targets, while the unsubstituted benzyl group in the target compound may offer different binding affinities compared to the 4-methylbenzyl analog.

Structure-Activity Relationship Indole Chemistry Chemical Synthesis

Antiangiogenic Potential: Annotation of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine in the CISMeF Database

The compound is listed in the CISMeF (French-language controlled vocabulary for biomedical research) with a MeSH note of 'antiangiogenic' [1]. This annotation, derived from the structure in its first source, suggests a potential biological activity that may be of interest in angiogenesis-related research. This is a supporting evidence piece, as it points to a potential use case but lacks quantitative comparative data against specific antiangiogenic compounds.

Angiogenesis Cancer Research Therapeutic Target

Theoretical Physicochemical Properties: Calculated Molar Refractivity and Polar Surface Area

Calculated properties for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine include a molar refractivity of 92.72 cm³, a polar surface area of 30.95 Ų, and compliance with Lipinski's Rule of Five [1]. These values suggest a drug-like profile with potential for oral bioavailability. This is class-level inference, as these are theoretical calculations, not experimental measurements.

Computational Chemistry Drug-likeness ADME Properties

Key Research Applications for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine (CAS 1105193-48-3)


Structure-Activity Relationship (SAR) Studies in Indole-Based Drug Discovery

Due to its defined substitution pattern (1-benzyl, 2-methyl, 3-thioethylamine), this compound serves as a valuable scaffold for SAR studies. Researchers can systematically modify the benzyl, methyl, or ethylamine groups to probe the impact on biological activity, as highlighted by the structural differentiation from analogs like CAS 1170177-24-8 .

Computational Chemistry and Molecular Modeling

The calculated physicochemical properties, including a LogP of 3.79 and a polar surface area of 30.95 Ų, make this compound suitable for in silico screening and molecular docking studies to predict interactions with potential protein targets [1].

Chemical Biology Probe for Antiangiogenic Mechanisms

The annotation of this compound as 'antiangiogenic' in the CISMeF database suggests its potential use as a chemical probe to investigate angiogenesis pathways [2]. Researchers can employ it in cellular or in vivo models to study its effects on endothelial cell proliferation or tube formation, though further validation is required.

Synthetic Chemistry Methodology Development

The compound's thioether linkage and indole core can be utilized in the development of new synthetic methodologies, such as transition-metal-free reductive coupling reactions, to generate libraries of related indole derivatives for biological evaluation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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